molecular formula C10H8N2O3 B015997 Methyl 7-azaindole-3-glyoxylate CAS No. 357263-49-1

Methyl 7-azaindole-3-glyoxylate

Cat. No. B015997
Key on ui cas rn: 357263-49-1
M. Wt: 204.18 g/mol
InChI Key: LXGPNHJNIRDJER-UHFFFAOYSA-N
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Patent
US08455645B2

Procedure details

A mixture of oxo-(1H-pyrrolo[2,3-b]-pyridine-3-yl)-acetic acid methyl ester (0.300 g, 1.47 mmol) is refluxed in hydrazine monohydrate (10 mL) for 1 hour to give a solution. KOH pellets (0.300 g, 5.35 mmol) are added and reflux is continued for 1 hour. The reaction mixture is evaporated to dryness in vacuo. To the residue is added dry MeOH (10 mL) and the solution is cooled in an ice bath. Concentrated H2SO4 (0.5 mL) is carefully added and the reaction mixture is refluxed at 80° C. for 1 hour. The reaction mixture is evaporated to dryness in vacuo, then partitioned between saturated NaHCO3 aqueous and EtOAc. The EtOAc layer is separated and the aqueous phase is extracted with a further portion of EtOAc. The organics are combined, dried (Na2SO4) and evaporated in vacuo. The crude product is purified by flash chromatography with a pre-packed Isolute™ silica column, eluting with 1:8 EtOAc/iso-hexane-neat EtOAc gradient to afford (1H-pyrrolo[2,3-b]pyridine-3-yl)-acetic acid methyl ester; MH+=191.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4](=O)[C:5]1[C:13]2[C:8](=[N:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH:6]=1.[OH-].[K+]>O.NN>[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[C:13]2[C:8](=[N:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
COC(C(C1=CNC2=NC=CC=C21)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a solution
ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to dryness in vacuo
ADDITION
Type
ADDITION
Details
To the residue is added dry MeOH (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled in an ice bath
ADDITION
Type
ADDITION
Details
Concentrated H2SO4 (0.5 mL) is carefully added
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between saturated NaHCO3 aqueous and EtOAc
CUSTOM
Type
CUSTOM
Details
The EtOAc layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with a further portion of EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash chromatography with a pre-packed Isolute™ silica column
WASH
Type
WASH
Details
eluting with 1:8 EtOAc/iso-hexane-neat EtOAc gradient

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CC1=CNC2=NC=CC=C21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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